molecular formula C11H11NO7 B2979502 Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate CAS No. 138035-71-9

Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate

Cat. No.: B2979502
CAS No.: 138035-71-9
M. Wt: 269.209
InChI Key: LSAYBLOZWLGJSQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate is an organic compound with the molecular formula C12H13NO7 It is a derivative of benzoic acid and features a nitro group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl 4-nitrobenzoate is then subjected to a nucleophilic substitution reaction with methyl bromoacetate in the presence of a base like potassium carbonate. The reaction is conducted in a solvent such as acetone at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate undergoes various chemical reactions,

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-17-10(13)6-19-9-5-7(11(14)18-2)3-4-8(9)12(15)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAYBLOZWLGJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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